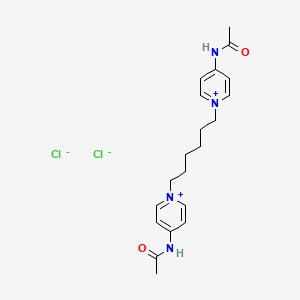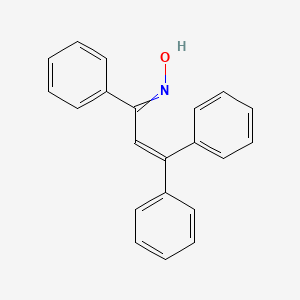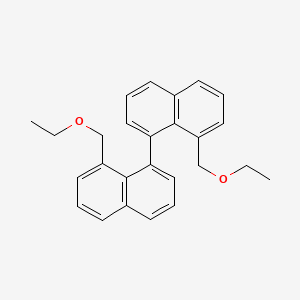
8,8'-Bis(ethoxymethyl)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene units connected through a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with ethoxymethylating agents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as sodium hydride to introduce the ethoxymethyl groups. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced binaphthyl derivatives.
Substitution: Various substituted binaphthyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups enhance its solubility and facilitate its binding to specific sites, thereby modulating biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8’-Bis(methoxymethyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxycarbonyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxy)-1,1’-binaphthalene
Uniqueness
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is unique due to its specific ethoxymethyl groups, which provide distinct chemical reactivity and solubility properties compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Eigenschaften
CAS-Nummer |
64655-41-0 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-(ethoxymethyl)-8-[8-(ethoxymethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H26O2/c1-3-27-17-21-13-5-9-19-11-7-15-23(25(19)21)24-16-8-12-20-10-6-14-22(26(20)24)18-28-4-2/h5-16H,3-4,17-18H2,1-2H3 |
InChI-Schlüssel |
CHAWLVUFFJSXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


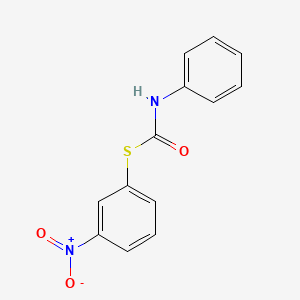
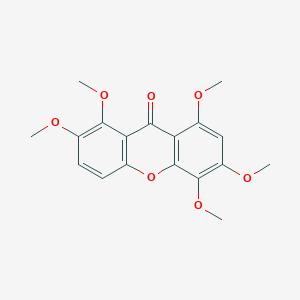


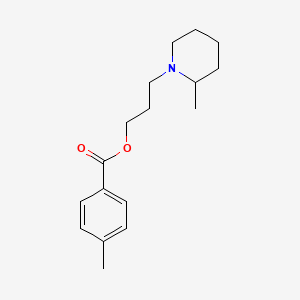
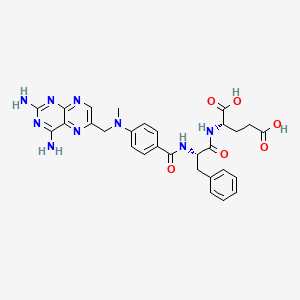
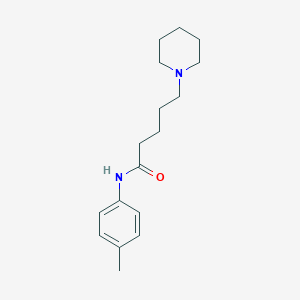
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
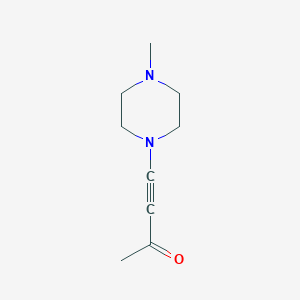
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
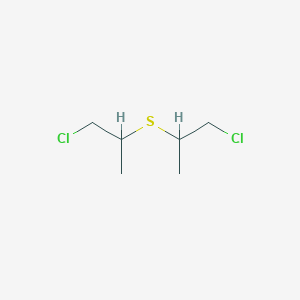
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
